molecular formula C19H10N2O2 B145465 3-Nitro-6-azabenzo[a]pyrene CAS No. 138835-36-6

3-Nitro-6-azabenzo[a]pyrene

Cat. No. B145465
M. Wt: 298.3 g/mol
InChI Key: WHTPKLNBMXPXHD-UHFFFAOYSA-N
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Description

3-Nitro-6-azabenzo[a]pyrene is a genotoxic and extremely persistent environmental organic pollutant . It can originate from direct combustion sources (e.g., vehicle emissions) or may be formed from reactions between PAHs and nitrogen oxides in the gas .


Molecular Structure Analysis

The molecular geometries, nucleus independent chemical shifts, electronic, infrared and Raman spectra, vertical ionization energy and electron affinity, dipole moment, and electronic polarizabilities of 3-nitro-6-azabenzo[a]pyrene and its N-oxide derivative were calculated for the gas phase using semiempirical and density functional theory .


Chemical Reactions Analysis

The influence of the N-oxidation on structural, electronic, and spectroscopic properties is discussed . The infrared spectral region around 1,300 cm−1 involving the azabenzene N–O and the NO2 stretching vibrations is potentially useful to distinguish 3-nitro-6-azabenzo[a]pyrene from its N-oxide derivative .


Physical And Chemical Properties Analysis

The calculated vertical ionization energy for 3-nitro-6-azabenzo[a]pyrene N-oxide is smaller than that of its parent compound, whereas the vertical electron affinity is higher in agreement with the experimental electrochemical reduction potentials . Both dipole moment and polarizability increase on passing from 3-nitro-6-azabenzo[a]pyrene to its N-oxide derivative, the contribution from the N–O bond formation being substantial .

Scientific Research Applications

Physicochemical Characterization

3-Nitro-6-azabenzo[a]pyrene has been studied for its physicochemical properties. Alparone and Librando (2012) analyzed its molecular geometries, electronic spectra, and other physical properties using semiempirical and density functional theory. They found that N-oxidation significantly influences its structural and electronic properties, which could be useful in distinguishing this compound from its derivatives (Alparone & Librando, 2012).

Genotoxicity Studies

Genotoxicity of 3-Nitro-6-azabenzo[a]pyrene has been explored in various studies. Sera et al. (2001) investigated its mutagenicity in Salmonella strains and observed its presence in fine particles of diesel particulates. They also studied its impact on inducing micronucleus in mice and chromosomal aberrations in Chinese hamster lung fibroblast cells, demonstrating its genotoxic potential (Sera et al., 2001).

Nonlinear Optical Properties

Alparone (2014) explored the nonlinear optical (NLO) properties of 3-Nitro-6-azabenzo[a]pyrene N-oxides, focusing on their second harmonic generation and electro-optical Pockels effect. The study revealed that the nitro substituent position significantly affects the dipole moment and hyperpolarizabilities, indicating a relationship with its mutagenic activity (Alparone, 2014).

Mutagenicity Correlation

Ostojić and Đorđević (2015) conducted a study correlating electronic properties with mutagenic activity. They observed that the dipole moment and electronic charge distribution of 3-Nitro-6-azabenzo[a]pyrene N-oxide significantly influence its mutagenic behavior, providing insights into the interactions at the molecular level (Ostojić & Đorđević, 2015).

Environmental Detection

Sera et al. (1994) detected derivatives of 3-Nitro-6-azabenzo[a]pyrene in the semivolatile phase from airborne particulate matter and vehicle emissions. This study highlighted its environmental prevalence and potential risks as a mutagen (Sera et al., 1994).

Safety And Hazards

3-Nitro-6-azabenzo[a]pyrene is a genotoxic and extremely persistent environmental organic pollutant . It shows mutagenic and carcinogenic activities often higher compared with those of their unsubstituted parents .

properties

IUPAC Name

13-nitro-8-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,8,10,12,14,16(20),17-decaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10N2O2/c22-21(23)17-10-6-11-5-7-13-12-3-1-2-4-15(12)20-16-9-8-14(17)18(11)19(13)16/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTPKLNBMXPXHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=N2)C=CC5=C(C=CC(=C54)C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60160811
Record name Naphth(2,1,8-mna)acridine, 3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60160811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-6-azabenzo[a]pyrene

CAS RN

138835-36-6
Record name Naphth(2,1,8-mna)acridine, 3-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138835366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphth(2,1,8-mna)acridine, 3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60160811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
N Sera, K Fukuhara, N Miyata, K Horikawa… - Mutation Research …, 1992 - Elsevier
The mutagenicity of nitrated benzo[a]pyrene (BP) and the related compounds, 1- and 3-nitrobenzo[a]pyrene (NBP), 1- and 3-nitro-6-cyanobenzo[a]pyrene (N-6-CBP), 1- and 3-nitro-6-…
Number of citations: 18 www.sciencedirect.com
BD Ostojić, DS Đorđević - Journal of Hazardous Materials, 2015 - Elsevier
The equilibrium geometries, relative energies, IR and Raman spectra, vertical ionization potentials (IP), vertical electron affinities (EA), dipole moments (μ), electronic dipole …
Number of citations: 6 www.sciencedirect.com
A Alparone, V Librando - Monatshefte für Chemie-Chemical Monthly, 2012 - Springer
Molecular geometries, nucleus independent chemical shifts, electronic, infrared and Raman spectra, vertical ionization energy and electron affinity, dipole moment, and electronic …
Number of citations: 12 link.springer.com
N Sera, K Fukuhara, N Miyata, H Tokiwa - Mutagenesis, 1994 - academic.oup.com
Mutagens in the semivolatile phase of airborne particulate matter, diesel and gasoline engine emissions were investigated using chemical and biological assays. The previously …
Number of citations: 40 academic.oup.com
N Sera, K Fukuhara, N Miyata, K Horikawa… - … and Related Subjects, 1995 - infona.pl
The semivolatile phase of air and diesel and gasoline engine emissions was examined for mutagenicity in Salmonella and chemical structure of the mutagens. The samples were …
Number of citations: 3 www.infona.pl
A Alparone - Journal of Chemical Sciences, 2014 - Springer
Structural, energetic, spectroscopic, linear and nonlinear optical (NLO) properties of the environmental mutagens 1- and 3-nitro-6-azabenzo[a]pyrene N-oxides were characterized by …
Number of citations: 3 link.springer.com
H Tokiwa, N Sera, A Nakashima… - Environmental …, 1994 - ehp.niehs.nih.gov
Studies of genotoxicity and carcinogenicity of nitro aromatic hydrocarbons focus on their high mutagenicity for bacteria and mammalian cells. Nitrobenzo[a]pyrenes (NBPs) and related …
Number of citations: 46 ehp.niehs.nih.gov
H Tokiwa, N Sera, K Fukuhara, H Utsumi… - Chemico-biological …, 2003 - Elsevier
Nitroazaphenanthrenes (NAphs) and their N-oxides (NAphOs) were synthesized as derivatives with nitrogen atoms in the 1, 4, and 9 positions of phenanthrene rings, and as nitrated …
Number of citations: 8 www.sciencedirect.com
N Sera, K Horikawa, H Tokiwa, K Fukuhara… - … and Related Subjects, 1993 - academia.edu
The mutagenicity of nitrated benzo [a] pyrene and its related compounds, 1-and 3-nitrobenzo [a] pyrene (NBP), 1-and 3-nitro-6-cyanobenzo-[a] pyrene (N-6-CBP), 1-and 3-nitro-6-…
Number of citations: 3 www.academia.edu
K Matsui, M Yamada, M Imai, K Yamamoto, T Nohmi - DNA repair, 2006 - Elsevier
DNA replication is frequently hindered because of the presence of DNA lesions induced by endogenous and exogenous genotoxic agents. To circumvent the replication block, cells are …
Number of citations: 27 www.sciencedirect.com

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